molecular formula C21H18N2O3S B11684004 N-(4-methyl-3-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide

N-(4-methyl-3-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide

Katalognummer: B11684004
Molekulargewicht: 378.4 g/mol
InChI-Schlüssel: YYQFIHGLRWBNGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-methyl-3-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is an organic compound with a complex structure that includes nitro, phenyl, and sulfanyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-3-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves multiple steps. One common method starts with the nitration of 4-methylacetanilide to produce 4-methyl-3-nitroacetanilide. This intermediate is then reacted with phenylsulfanylacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the acylation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-methyl-3-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Hydrogen peroxide, acetic acid.

Major Products Formed

    Reduction: N-(4-methyl-3-aminophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-(4-methyl-3-nitrophenyl)-2-phenyl-2-(phenylsulfonyl)acetamide.

Wissenschaftliche Forschungsanwendungen

N-(4-methyl-3-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the effects of nitro and sulfanyl groups on biological systems, including their interactions with proteins and other biomolecules.

Wirkmechanismus

The mechanism of action of N-(4-methyl-3-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the phenylsulfanyl group can influence the compound’s lipophilicity and membrane permeability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-nitrophenyl)acetamide: Lacks the methyl and phenylsulfanyl groups, making it less lipophilic and potentially less active in certain applications.

    N-(4-methylphenyl)-2-phenylacetamide:

    N-(4-methyl-3-nitrophenyl)acetamide: Lacks the phenylsulfanyl group, which can affect its chemical properties and biological activity.

Uniqueness

N-(4-methyl-3-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of both nitro and phenylsulfanyl groups, which confer distinct chemical and biological properties. These groups can participate in various reactions, making the compound versatile for different applications.

Eigenschaften

Molekularformel

C21H18N2O3S

Molekulargewicht

378.4 g/mol

IUPAC-Name

N-(4-methyl-3-nitrophenyl)-2-phenyl-2-phenylsulfanylacetamide

InChI

InChI=1S/C21H18N2O3S/c1-15-12-13-17(14-19(15)23(25)26)22-21(24)20(16-8-4-2-5-9-16)27-18-10-6-3-7-11-18/h2-14,20H,1H3,(H,22,24)

InChI-Schlüssel

YYQFIHGLRWBNGO-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.